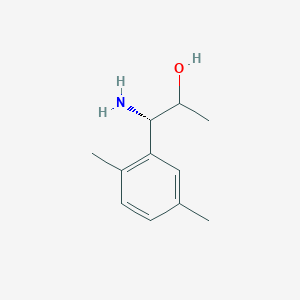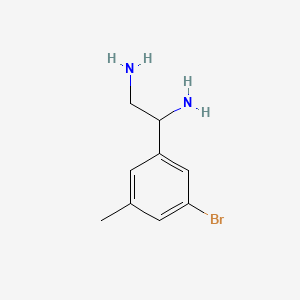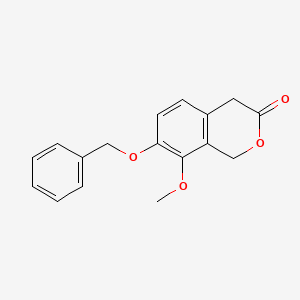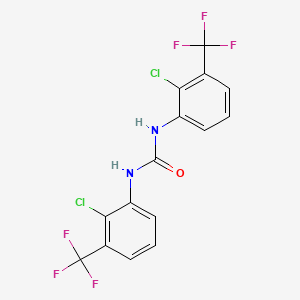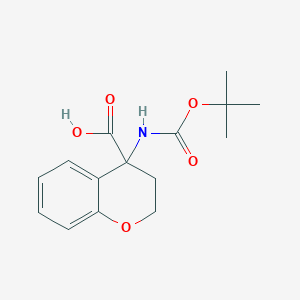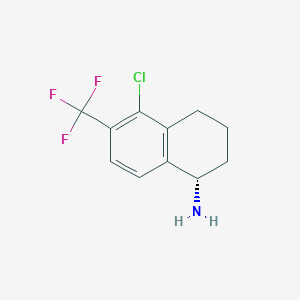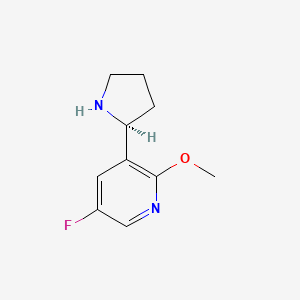
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine is a compound that features a pyrrolidine ring, a fluorine atom, and a methoxy group attached to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine and methoxy groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The fluorine and methoxy groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Fluoropyridine: A pyridine ring with a fluorine substituent.
Methoxypyridine: A pyridine ring with a methoxy group.
Uniqueness
3-((2S)Pyrrolidin-2-YL)-5-fluoro-2-methoxypyridine is unique due to the combination of the pyrrolidine ring, fluorine atom, and methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-3-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m0/s1 |
InChI Key |
IYJLJHGSNXDVPN-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)F)[C@@H]2CCCN2 |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)

